molecular formula C22H25NO3 B11831295 Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester

Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester

Cat. No.: B11831295
M. Wt: 351.4 g/mol
InChI Key: UGDFSHGFPJSALM-DJKKODMXSA-N
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Description

Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester is a chemical compound known for its significant applications in the pharmaceutical industry. This compound is structurally related to dibenzoxepin, a tricyclic compound, and is often associated with its use as an active pharmaceutical ingredient in antihistaminic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester involves several steps. One common method includes the reaction of a compound of formula (V) in the presence of a palladium catalyst to provide a compound of formula (VI). The acid protecting group is then removed to yield the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, halogens for substitution reactions, and strong oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Dibenz[b,e]oxepin derivatives are recognized for their potent anti-inflammatory effects. Research indicates that these compounds can effectively reduce inflammation through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Specifically, isoxepac has been shown to have nonsteroidal anti-inflammatory drug (NSAID) properties, making it suitable for treating conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompoundEffect ObservedDosage
Isoxepac40% decrease in edema2-200 mg/kg
KW-4679Reduction in allergic symptomsVaries
IsoxepacCOX-1 and COX-2 inhibitionN/A

Allergy Treatment

The compound has also been evaluated for its efficacy in treating allergic conditions such as conjunctivitis and rhinitis. A study demonstrated that KW-4679 significantly alleviated symptoms associated with these conditions, indicating its potential as an antihistamine agent .

Clinical Evaluation of KW-4679

A clinical trial investigated the efficacy of KW-4679 in patients with allergic conjunctivitis. Results indicated a marked improvement in symptom scores compared to placebo controls, showcasing its potential as a therapeutic agent in allergy management .

Anti-inflammatory Efficacy

In another study focusing on its anti-inflammatory properties, subjects treated with isoxepac exhibited significant reductions in pain and swelling associated with acute inflammatory responses induced by carrageenan injections .

Cancer Research

Emerging studies suggest that dibenz[b,e]oxepin derivatives may possess antitumor properties by inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with microtubule dynamics, potentially leading to apoptosis in cancer cells .

Neuropharmacology

There is preliminary evidence suggesting that dibenz[b,e]oxepin derivatives may have neuroprotective effects, warranting further investigation into their role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester is unique due to its specific structural modifications that enhance its antihistaminic activity. Its ability to selectively bind to histamine receptors makes it a valuable compound in the treatment of allergic reactions .

Biological Activity

Dibenz[b,e]oxepin-2-acetic acid, specifically the compound 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester (often referred to as KW-4679), has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dibenzoxepin class and is characterized by a complex structure that includes a dimethylamino group and a propylidene moiety. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3} with a molecular weight of approximately 352.42 g/mol. The compound exists in different isomeric forms, notably the Z and E configurations, which can influence its biological activity.

Anti-inflammatory Activity
KW-4679 has been identified as a potent nonsteroidal anti-inflammatory drug (NSAID). It works primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies indicate that it reversibly inhibits these enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Antiallergic Effects
Research has shown that KW-4679 exhibits significant antiallergic properties. It stabilizes mast cells in the conjunctiva, inhibiting histamine release, which is central to allergic reactions. In vitro studies demonstrated that it could achieve an inhibition rate of histamine release up to 90% at certain concentrations . This property positions it as a potential treatment for allergic conjunctivitis.

Pharmacokinetics

The pharmacokinetic profile of KW-4679 has been investigated in various species, including humans. The compound displays favorable absorption characteristics, with high predicted intestinal absorption rates exceeding 89% . Additionally, it shows good permeability across the blood-brain barrier, making it a candidate for central nervous system applications.

Case Studies and Clinical Applications

  • Ocular Pharmacology
    In clinical settings, KW-4679 has been evaluated for its effectiveness in treating allergic eye diseases. A study highlighted its efficacy in reducing symptoms of antigen-induced conjunctivitis when administered both topically and orally . The results indicated significant improvement in patient symptoms compared to placebo controls.
  • Anti-cancer Properties
    Recent investigations into dibenzoxepin derivatives have revealed potential anticancer activities. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and U87 cells. These effects are attributed to the compounds' ability to disrupt microtubule dynamics, similar to known chemotherapeutic agents .

Summary of Biological Activities

Activity Mechanism Evidence
Anti-inflammatoryCOX-1 and COX-2 inhibitionInhibition of prostaglandin synthesis
AntiallergicMast cell stabilizationHistamine release inhibition up to 90%
AnticancerMicrotubule disruptionCytotoxic effects on cancer cell lines

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate

InChI

InChI=1S/C22H25NO3/c1-23(2)12-6-9-19-18-8-5-4-7-17(18)15-26-21-11-10-16(13-20(19)21)14-22(24)25-3/h4-5,7-11,13H,6,12,14-15H2,1-3H3/b19-9+

InChI Key

UGDFSHGFPJSALM-DJKKODMXSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC

Origin of Product

United States

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